molecular formula C2H7N3 B12920122 2-Aminoethanimidamide

2-Aminoethanimidamide

Cat. No.: B12920122
M. Wt: 73.10 g/mol
InChI Key: SVFHHGXDLUSTKX-UHFFFAOYSA-N
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Description

2-Aminoethanimidamide, also known as 2-aminoacetamidine, is a small organic compound with the molecular formula C₂H₇N₃. It is characterized by the presence of an amino group (-NH₂) and an amidine group (-C(=NH)-NH₂) attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanimidamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product. Another method involves the reaction of ethylamine with formamidine acetate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the large-scale reaction of ethylamine with cyanamide, followed by purification processes to obtain the pure compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminoethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoacetamidine
  • 2-Aminoethylimine
  • 2-Iminoethan-1-amine

Comparison

2-Aminoethanimidamide is unique due to its specific structural features, such as the presence of both an amino group and an amidine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its relatively simple structure makes it an attractive starting material for the synthesis of more complex molecules .

Properties

IUPAC Name

2-aminoethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c3-1-2(4)5/h1,3H2,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFHHGXDLUSTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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